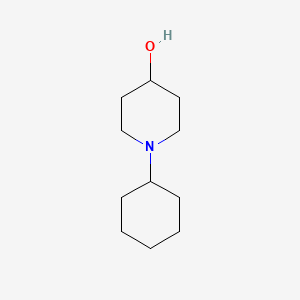
1-Cyclohexylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a cyclohexyl group at the nitrogen atom and a hydroxyl group at the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-cyclohexylpiperidin-4-one. This process uses a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylpiperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1-cyclohexylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane for chlorination reactions.
Major Products Formed:
Oxidation: 1-Cyclohexylpiperidin-4-one.
Reduction: 1-Cyclohexylpiperidine.
Substitution: 4-Chloro-1-cyclohexylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylpiperidin-4-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-cyclohexylpiperidin-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on neurotransmitter receptors in the central nervous system, modulating their activity. The compound’s hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexylpiperidin-4-ol can be compared with other piperidine derivatives:
1-Cyclohexylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-Benzylpiperidin-4-ol: Substituted with a benzyl group instead of a cyclohexyl group, leading to variations in its pharmacological properties.
4-Hydroxy-1-methylpiperidine: Contains a methyl group at the nitrogen atom, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-cyclohexylpiperidin-4-ol |
InChI |
InChI=1S/C11H21NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10-11,13H,1-9H2 |
InChI-Schlüssel |
MLQCZDXWEDWRAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


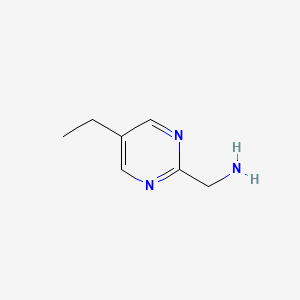
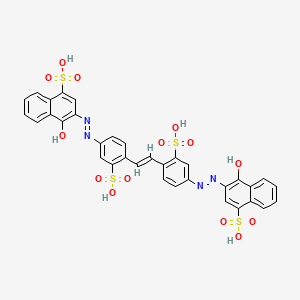
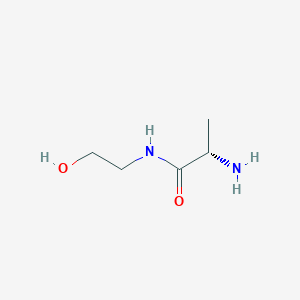
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13336548.png)
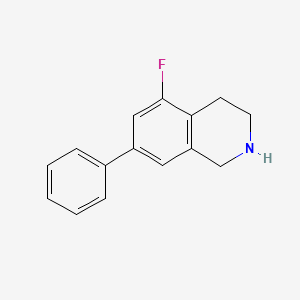
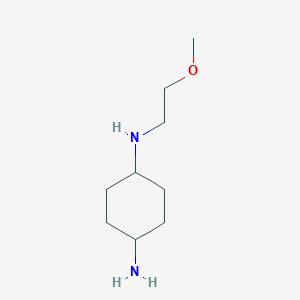

![1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13336563.png)
![2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336566.png)
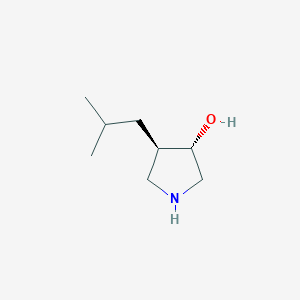

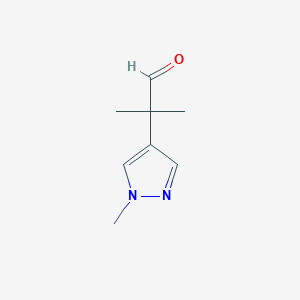
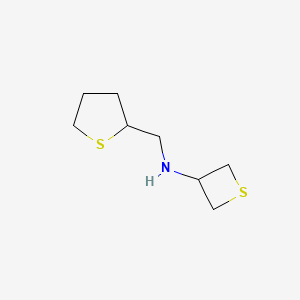
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
